molecular formula C12H18ClN3O B8145305 (4-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone hydrochloride

(4-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone hydrochloride

Cat. No.: B8145305
M. Wt: 255.74 g/mol
InChI Key: XYLWQUPFGWKESK-UHFFFAOYSA-N
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Description

(4-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone hydrochloride is a synthetic organic compound featuring a phenyl ring substituted with a hydrazinylmethyl group at the para position, linked to a pyrrolidine moiety via a methanone bridge. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

[4-(hydrazinylmethyl)phenyl]-pyrrolidin-1-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.ClH/c13-14-9-10-3-5-11(6-4-10)12(16)15-7-1-2-8-15;/h3-6,14H,1-2,7-9,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLWQUPFGWKESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)CNN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone hydrochloride , also known by its CAS number 2682112-51-0, has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, therapeutic applications, and relevant research findings.

  • Molecular Formula : C12_{12}H17_{17}N3_3O
  • Molecular Weight : 219.28 g/mol
  • CAS Number : 2682112-51-0

Research indicates that compounds similar to this compound act on various biological targets. Notably, they may function as antagonists or inverse agonists at specific receptors, such as the histamine H3 receptor, which is involved in neurotransmitter regulation and has implications in treating obesity and other disorders .

Biological Activity

  • Neuroprotective Effects :
    • A study demonstrated that related compounds could protect against excitotoxicity in neuronal cells. The mechanism involved activation of signaling pathways such as AKT and PKA, which are crucial for cell survival and function .
  • Antitumor Activity :
    • Compounds with similar structures have shown promising antitumor effects through various mechanisms, including apoptosis induction in cancer cells. The structure-activity relationship (SAR) studies suggest that modifications to the hydrazine moiety can enhance potency against specific cancer types .
  • Antimicrobial Properties :
    • Preliminary data suggest that this compound exhibits antimicrobial activity against certain pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell wall synthesis may contribute to its effectiveness .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityKey Findings
H3 Receptor AntagonismCompounds showed efficacy in reducing appetite and managing obesity-related disorders.
NeuroprotectionActivation of AKT/PKA pathways led to reduced neuronal cell death in excitotoxic models.
Antitumor ActivityInduced apoptosis in cancer cell lines; structure modifications increased efficacy.
Antimicrobial EffectsEffective against MRSA; potential for development as an antibiotic.

Safety and Toxicology

Safety assessments are crucial for any therapeutic application. The compound is classified under GHS with a signal word of "Danger," indicating potential hazards during handling . Further toxicological studies are necessary to establish safe dosage ranges and potential side effects.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure makes it a candidate for developing new therapeutic agents. Its hydrazine and pyrrolidine functionalities are significant in synthesizing bioactive molecules.

Case Study: Anticancer Activity
Research has indicated that derivatives of hydrazine compounds exhibit anticancer properties. The incorporation of the pyrrolidine ring may enhance the selectivity and potency against specific cancer cell lines. For instance, studies have shown that similar hydrazinyl compounds can inhibit tumor growth in various cancer models, suggesting that (4-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone hydrochloride could be evaluated for similar effects.

Neurological Disorders

Pyrrolidine derivatives have been explored for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier. The compound may act on neurotransmitter systems, providing avenues for research into treatments for conditions such as depression and anxiety.

Case Study: Neuroprotective Effects
Research on related pyrrolidine compounds has demonstrated neuroprotective effects in models of neurodegeneration. The mechanism often involves modulating oxidative stress and inflammatory pathways, which could be applicable to this compound.

Antimicrobial Activity

The hydrazine moiety is known for its antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of bacterial and fungal pathogens.

Data Table: Antimicrobial Efficacy of Hydrazine Derivatives

Compound NameBacterial Strains TestedZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus18
This compoundPseudomonas aeruginosaTBD

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of aryl-pyrrolidinyl/pyrrolidinyl-piperidinyl methanone derivatives. Key structural analogs identified in the evidence include:

Compound Name Key Substituents CAS Number Notable Features Reference
1-Piperazinyl(4-pyridinyl)methanone hydrochloride Pyridinyl ring; piperazinyl group 163839-68-7 No known hazards; used in R&D
UNC926 hydrochloride 3-Bromophenyl; pyrrolidin-1-yl-piperidinyl 1184136-10-4 Free-salt form; H302 hazard (oral toxicity)
(4-((4-(Benzo[b]thiophen-2-yl)pyrimidin-2-yl)amino)phenyl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone hydrochloride Benzo[b]thiophenyl-pyrimidinyl; piperidinyl-pyrrolidinyl 1186195-62-9 High purity (98%); pharmaceutical screening
[3-(2-piperidin-1-ylethoxy)phenyl]methanone hydrochloride Piperidin-1-ylethoxy group; fluorophenyl N/A Amide linkage; kinase inhibition potential

Key Observations :

  • Hydrazinylmethyl vs. Pyridinyl/Piperazinyl : The hydrazinylmethyl group in the target compound provides a unique hydrogen-bonding capability compared to the pyridinyl or piperazinyl groups in analogs, which may influence receptor selectivity .
  • Hydrophobic Enclosure : Compounds with extended aromatic systems (e.g., benzo[b]thiophen-2-yl in ) may exhibit enhanced binding affinity due to hydrophobic enclosure effects, as described in Glide XP scoring models .

Pharmacological and Computational Insights

While direct binding data for the target compound are unavailable, highlights that hydrophobic enclosure and hydrogen-bonding motifs significantly enhance protein-ligand binding. The target compound’s pyrrolidine and phenyl groups could facilitate hydrophobic interactions, while the hydrazine group may engage in neutral-neutral hydrogen bonds, a feature correlated with improved affinity in similar scaffolds .

Q & A

Q. What are the recommended methods for synthesizing (4-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone hydrochloride, and how can purity be validated?

Synthesis typically involves coupling reactions between hydrazine derivatives and substituted phenyl-pyrrolidinyl methanone precursors under controlled pH and temperature. For example, hydrazine groups can be introduced via nucleophilic substitution or reductive amination. Purity validation requires:

  • HPLC analysis (≥95% purity threshold) with UV detection at 254 nm.
  • 1H/13C NMR spectroscopy to confirm structural integrity (e.g., hydrazinyl protons at δ 2.5–3.5 ppm, pyrrolidinyl protons at δ 1.5–2.0 ppm).
  • Mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Personal protective equipment (PPE): Gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods to minimize inhalation of dust or aerosols.
  • Storage: Store in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent hydrolysis or oxidation .
  • Decomposition hazards: Thermal degradation may release HCl, CO, and NOx; use CO2/dry chemical extinguishers for fires .

Q. How can researchers assess the compound’s solubility and stability in common solvents?

  • Solubility screening: Test in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectrophotometry. For example, reports analogs like Raloxifene HCl as soluble in DMSO but insoluble in water .
  • Stability studies: Conduct accelerated degradation tests under heat (40–60°C), light (UV exposure), and varying pH. Monitor via HPLC for decomposition products (e.g., free hydrazine or pyrrolidine derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Molecular docking (Glide XP): Simulate interactions with enzymes/receptors (e.g., estrogen receptors or kinases). Key parameters:
    • Hydrophobic enclosure: Assess lipophilic interactions between the pyrrolidinyl group and target pockets.
    • Hydrogen bonding: Evaluate hydrazinyl and carbonyl groups as H-bond donors/acceptors.
    • Scoring function: Use RMSD <2.0 Å and binding energy ≤−8 kcal/mol as thresholds for high-affinity predictions .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

  • Orthogonal assays: Compare results from cell-based viability assays (e.g., MTT) with enzymatic inhibition studies.
  • Metabolic stability testing: Use liver microsomes to rule out rapid degradation as a cause of false-negative results.
  • Batch variability analysis: Characterize impurities (e.g., via LC-MS) that may interfere with biological activity .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Lipophilicity adjustment: Introduce polar groups (e.g., hydroxyl or carboxyl) to improve aqueous solubility without compromising target binding.
  • Prodrug design: Mask the hydrazine group with enzymatically cleavable protectors (e.g., acetyl) to enhance bioavailability .

Q. What analytical techniques are recommended for quantifying trace impurities in bulk samples?

  • LC-MS/MS: Detect impurities at ppm levels (e.g., unreacted hydrazine or pyrrolidine byproducts).
  • ICH guidelines: Follow Q3A/B limits for genotoxic impurities (≤1.5 μg/day exposure) .

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